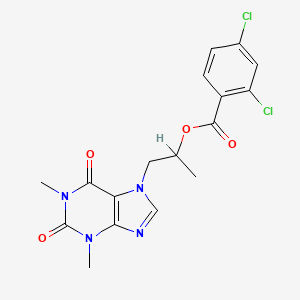
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine derivative linked to a dichlorobenzoate moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 1,3-dimethyl-2,6-dioxopurin-7-yl, is synthesized through a series of reactions starting from xanthine or its derivatives. Common reagents used in this process include methylating agents and oxidizing agents.
Esterification: The purine derivative is then esterified with 2,4-dichlorobenzoic acid. This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, resulting in reduced forms of the compound.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B and 7A.
Pathways Involved: By blocking TRPA1 and inhibiting PDE4B/7A, the compound exerts anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share the purine core structure and exhibit similar biological activities.
2,4-Dichlorobenzoate derivatives: Compounds with the dichlorobenzoate moiety also show comparable chemical reactivity and applications.
Uniqueness
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is unique due to its dual functionality, combining the properties of both the purine and dichlorobenzoate moieties. This dual functionality enhances its potential as a multifunctional therapeutic agent with both anti-inflammatory and analgesic effects .
Properties
CAS No. |
119980-33-5 |
|---|---|
Molecular Formula |
C17H16Cl2N4O4 |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
1-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H16Cl2N4O4/c1-9(27-16(25)11-5-4-10(18)6-12(11)19)7-23-8-20-14-13(23)15(24)22(3)17(26)21(14)2/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
SNBUIWNZAIBIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















